ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor like 2-amino-4-methylthiazole can be reacted with a suitable carbonyl compound to form the thiazolopyrimidine ring.
Attachment of the Piperazine Moiety: The thiazolopyrimidine intermediate is then reacted with piperazine-1-carboxylate under conditions that facilitate nucleophilic substitution, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Compounds like ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
Uniqueness: The presence of the piperazine moiety and the specific substitution pattern on the thiazolopyrimidine ring make it unique, potentially offering distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H18N4O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N4O4S/c1-3-23-15(22)18-6-4-17(5-7-18)12(20)11-8-16-14-19(13(11)21)9-10(2)24-14/h8-9H,3-7H2,1-2H3 |
InChI Key |
MLKZGKTXOPPNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
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